molecular formula C18H19FN2O B2713797 4-Fluorophenyl 4-benzylpiperazinyl ketone CAS No. 289475-97-4

4-Fluorophenyl 4-benzylpiperazinyl ketone

Cat. No. B2713797
CAS RN: 289475-97-4
M. Wt: 298.361
InChI Key: JQRADOXEWUQNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. New bisphenol monomers, (4-fluorophenyl)hydroquinone and (3,4-difluoro phenyl)hydroquinone, were synthesized in a two-step synthesis. Poly(aryl ether ketone)s (PAEKs) were derived from these fluorinated bisphenols and nonfluorinated bisphenol—phenylhydroquinone with 4,4′-diflourobenzophenone via a nucleophilic aromatic substitution polycondensation .

Scientific Research Applications

1. Fluorination of Ketones

  • Direct α-Fluorination of Ketones : The use of fluorine atom transfer reagents like Accufluor NFTh in methanol enabled direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones. This process transformed various ketones to their corresponding α-fluoro derivatives (Stavber, Jereb, & Zupan, 2002).

2. Synthesis of Benzoxepines

  • Base-Promoted Formal [4 + 3] Annulation : A base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones has been disclosed. This methodology provides a straightforward access to a wide range of functionalized benzoxepines (Ouyang et al., 2016).

3. Inhibitors of Hydrolytic Enzymes

  • Fluoro Ketone Inhibitors : Fluoro ketones are investigated as inhibitors of hydrolytic enzymes, demonstrating significant inhibitory effects on various enzymes. This research highlights the potential application of fluoro ketones in biochemical and pharmaceutical fields (Gelb, Svaren, & Abeles, 1985).

4. Catalytic Asymmetric Epoxidation

  • Chiral Fluoro Ketones : Chiral fluoro ketones have been evaluated as enantioselective catalysts for asymmetric epoxidation with Oxone. These findings are significant for the development of new catalytic methods in organic synthesis (Denmark & Matsuhashi, 2002).

5. Polyaryletherketones Synthesis

  • Synthesis and Properties : Polyaryletherketones and copolyaryletherketone-sulphones have been synthesized by polycondensation of bis-4-halogenophenyl ketones. This research contributes to the development of materials with potential applications in high-performance polymers (Attwood et al., 1981).

6. Precursor for Heterocyclic Systems

  • Pyridazines Synthesis : Fluorophenyl pyridazinyl ketone has been shown to be a valuable precursor for the synthesis of various benzo-annelated heterocycles, demonstrating its importance in organic synthesis and pharmaceutical research (Heinisch, Haider, & Moshuber, 1994).

7. Carbonic Anhydrase Inhibitory Effects

  • Hydrazinylbenzenesulfonamides Synthesis : 4-(2-Substituted hydrazinyl)benzenesulfonamides were synthesized, including 4-fluoroacetophenone, showing potent inhibitory effects against human carbonic anhydrase isoenzymes. This contributes to the development of new therapeutic agents (Gul et al., 2016).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRADOXEWUQNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 4-benzylpiperazinyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.